molecular formula C10H19N3O2 B2547124 4-(2-Oxo-2-piperazin-1-ylethyl)morpholine CAS No. 436852-06-1

4-(2-Oxo-2-piperazin-1-ylethyl)morpholine

Cat. No.: B2547124
CAS No.: 436852-06-1
M. Wt: 213.281
InChI Key: XIUNZPPHCCROJV-UHFFFAOYSA-N
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Description

4-(2-Oxo-2-piperazin-1-ylethyl)morpholine is a chemical compound with the molecular formula C10H19N3O2 and a molecular weight of 213.27676 g/mol . This compound is characterized by the presence of both morpholine and piperazine moieties, making it a unique structure in the realm of heterocyclic compounds.

Preparation Methods

The synthesis of 4-(2-Oxo-2-piperazin-1-ylethyl)morpholine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Subsequent deprotection and selective intramolecular cyclization yield the desired compound .

Chemical Reactions Analysis

4-(2-Oxo-2-piperazin-1-ylethyl)morpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or morpholine ring can be modified with different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Oxo-2-piperazin-1-ylethyl)morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Oxo-2-piperazin-1-ylethyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-(2-Oxo-2-piperazin-1-ylethyl)morpholine can be compared with other similar compounds, such as:

    Piperazine derivatives: These compounds share the piperazine ring but differ in their substituents and functional groups.

    Morpholine derivatives: These compounds contain the morpholine ring and exhibit different chemical and biological properties.

Properties

IUPAC Name

2-morpholin-4-yl-1-piperazin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2/c14-10(13-3-1-11-2-4-13)9-12-5-7-15-8-6-12/h11H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUNZPPHCCROJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Morpholine (0.22 g, 2.59 mmol), 42-1 (0.61 g, 1.99 mmol) and DIEA (0.33 g, 2.59 mmol) were dissolved in DMF (2 mL) and stirred for 18 hours at room temperature. The DMF was then removed under reduced pressure and the residue partitioned between water and methylene chloride. The methylene chloride was drawn off, dried and evaporated to a solid to afford 42-2. This recovered product was treated with neat trifluoroacetic acid and the excess trifluoroacetic acid evaporated off. The resulting residue was partitioned between methylene chloride and aqueous Na2CO3. The free base did not extract from the aqueous so the aqueous was evaporated to dryness, washed the methanol, and the solids filetred off to afford 42-2. 1H-NMR(CD3OD): 3.69(t, 4H); 3.59 (t, 2H); 3.54(t, 2H); 3.22(s, 2H); 2.83(t, 2H); 2.77(t, 2H); 2.49(t, 4H).
Quantity
0.22 g
Type
reactant
Reaction Step One
Name
Quantity
0.61 g
Type
reactant
Reaction Step One
Name
Quantity
0.33 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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